Computed Lipophilicity (XLogP3): 3,5-Dimethylpyridine-4-carbothioamide Is More Lipophilic Than the Unsubstituted Parent but Less Lipophilic Than 2-Alkyl Congeners
The computed octanol–water partition coefficient (XLogP3-AA) for 3,5-dimethylpyridine-4-carbothioamide is 1.1, derived by PubChem using the XLogP3 3.0 algorithm [1]. This value is 0.8 log units higher than that of unsubstituted pyridine-4-carbothioamide (XLogP3 = 0.3) [2], but approximately 0.18–0.45 log units lower than the reported logP values for ethionamide (2-ethylpyridine-4-carbothioamide; logP = 1.28–1.52 by various estimates) [3][4] and 0.45 log units lower than prothionamide (logP ≈ 1.55) [5]. The symmetrical dimethyl substitution thus produces a lipophilicity intermediate between the bare scaffold and the mono-2-alkyl derivatives, with implications for passive membrane permeability and aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem) |
| Comparator Or Baseline | Pyridine-4-carbothioamide (XLogP3 = 0.3); Ethionamide (logP = 1.28–1.52); Prothionamide (logP ≈ 1.55) |
| Quantified Difference | +0.8 vs. unsubstituted; −0.18 to −0.45 vs. ethionamide; −0.45 vs. prothionamide |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem); ethionamide logP from HMDB, DrugBank, and estimated sources |
Why This Matters
Lipophilicity differences of ±0.5 log units can translate to measurable differences in membrane permeability, plasma protein binding, and metabolic clearance rates, making the 3,5-dimethyl derivative a chemically distinct tool for SAR exploration where the 2-alkyl series shows undesirable pharmacokinetic properties.
- [1] PubChem. 3,5-Dimethylpyridine-4-carbothioamide. CID 49761707. Computed Properties section (XLogP3-AA). https://pubchem.ncbi.nlm.nih.gov/compound/49761707 View Source
- [2] PubChem. 4-Pyridinecarbothioamide. CID 77876. Computed Properties section (XLogP3). https://pubchem.ncbi.nlm.nih.gov/compound/77876 View Source
- [3] Human Metabolome Database (HMDB). Ethionamide (HMDB0014747). logP = 0.5 (experimental). https://hmdb.ca/metabolites/HMDB0014747 View Source
- [4] DrugBank. Ethionamide. DB00609. logP = 0.5; ALOGPS logP = 1.52. https://go.drugbank.com/drugs/DB00609 View Source
- [5] SIELC Technologies. Prothionamide. LogP = 1.55. https://www.sielc.com/Prothionamide View Source
